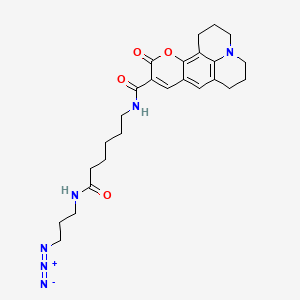
Coumarin 343 X azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coumarin 343 X azide is a blue-emitting fluorophore with an emission maximum around 480 nm. It is commonly used in fluorescence resonance energy transfer (FRET) applications, where it can act as a donor to transfer energy to other fluorophores. The azide group in this compound allows it to participate in click chemistry reactions, forming stable triazole linkages when reacted with alkynes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Coumarin 343 X azide can be synthesized through a multi-step organic synthesis process. The reaction conditions typically require the use of strong bases and oxidizing agents to achieve the desired transformations.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reagent addition. The process is optimized to maximize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions: Coumarin 343 X azide undergoes various chemical reactions, including:
Oxidation: The coumarin core can be oxidized to form derivatives with different electronic properties.
Reduction: Reduction reactions can be used to modify the azide group or other functional groups on the molecule.
Substitution: The azide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and alkynes are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized coumarin derivatives with altered fluorescence properties.
Reduction: Reduced azide derivatives or other functionalized coumarins.
Substitution: Triazole-linked products formed through click chemistry reactions.
Aplicaciones Científicas De Investigación
Coumarin 343 X azide is widely used in scientific research due to its unique properties:
Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methods.
Biology: The compound is employed in fluorescence imaging and labeling of biological molecules.
Medicine: It is used in drug discovery and development, particularly in the design of fluorescent probes for diagnostic purposes.
Industry: this compound is utilized in the production of fluorescent dyes and materials for various industrial applications.
Mecanismo De Acción
The mechanism by which Coumarin 343 X azide exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The azide group can react with alkynes to form triazole linkages, which are stable and can be used to label or modify biological molecules.
Pathways: In FRET applications, the energy transfer from this compound to other fluorophores occurs through non-radiative dipole-dipole interactions.
Comparación Con Compuestos Similares
Coumarin 343 X azide is compared with other similar compounds to highlight its uniqueness:
Fluorescein: While both are used in FRET applications, fluorescein emits green light, whereas this compound emits blue light.
Rhodamine: Rhodamine is another fluorophore used in similar applications, but it has different spectral properties and chemical reactivity.
BODIPY: BODIPY dyes are known for their high fluorescence quantum yield, but this compound offers unique advantages in click chemistry reactions due to its azide group.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propiedades
Fórmula molecular |
C25H32N6O4 |
|---|---|
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
N-[6-(3-azidopropylamino)-6-oxohexyl]-4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
InChI |
InChI=1S/C25H32N6O4/c26-30-29-12-6-11-27-21(32)9-2-1-3-10-28-24(33)20-16-18-15-17-7-4-13-31-14-5-8-19(22(17)31)23(18)35-25(20)34/h15-16H,1-14H2,(H,27,32)(H,28,33) |
Clave InChI |
ZRKQCSLPBMELEA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C(=O)NCCCCCC(=O)NCCCN=[N+]=[N-])CCCN3C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


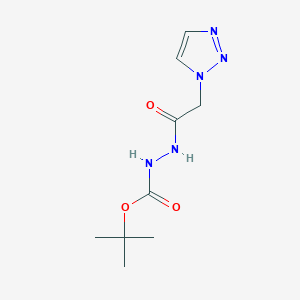
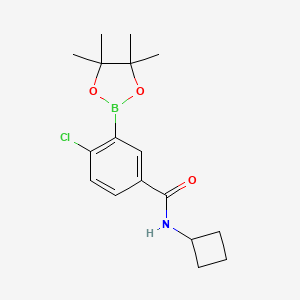
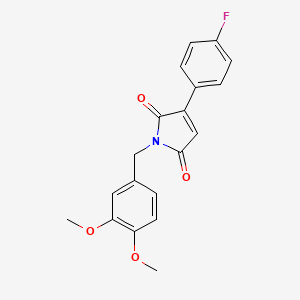
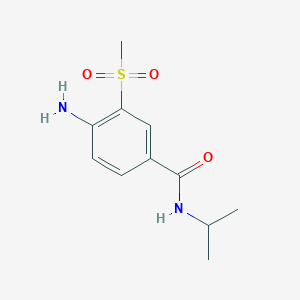
![(5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15339913.png)
![4-(Trifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one](/img/structure/B15339916.png)
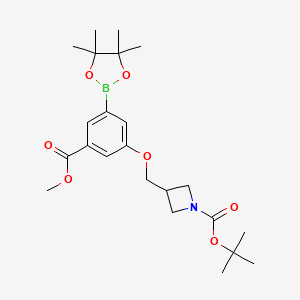
![1-Cyclohexanesulfonyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B15339923.png)
![3-[3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B15339928.png)
![3-[5-(Trifluoromethyl)-3-indolyl]-1-propanamine](/img/structure/B15339929.png)
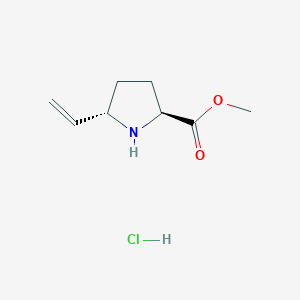
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B15339947.png)


